molecular formula C10H9NO5 B1469380 2-Nitro-4-propanoylbenzoic acid CAS No. 889856-63-7

2-Nitro-4-propanoylbenzoic acid

Cat. No. B1469380
M. Wt: 223.18 g/mol
InChI Key: ZXYSWQAXSJFKQY-UHFFFAOYSA-N
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Description

2-Nitro-4-propanoylbenzoic acid , also known as NPBA , is a chemical compound with the following structural formula: !NPBA Structure . It belongs to the class of aromatic carboxylic acids and contains a nitro group (NO₂) and a propanoyl group (CH₃CO-) attached to a benzene ring.


Synthesis Analysis

NPBA can be synthesized through various methods, including nitration of 4-propanoylbenzoic acid or acylation of 2-nitrobenzoic acid. The former involves the introduction of a nitro group onto the benzene ring, while the latter adds an acyl group to the nitrobenzoic acid. These reactions are typically carried out under controlled conditions using appropriate reagents and catalysts .


Molecular Structure Analysis

The molecular structure of NPBA consists of a benzene ring with a nitro group at the 2-position and a propanoyl group at the 4-position. The presence of these functional groups influences its chemical properties, reactivity, and biological activity .

properties

IUPAC Name

2-nitro-4-propanoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-2-9(12)6-3-4-7(10(13)14)8(5-6)11(15)16/h3-5H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYSWQAXSJFKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-propanoylbenzoic acid

Synthesis routes and methods

Procedure details

2-nitro-4-propionylbenzonitrile (5g) was suspended in acetic acid (15 ml), then water (5 ml) and concentrated sulfuric acid (5 ml) were added and the mixture was stirred at 110° C. for 6 hours 30 minutes. The reaction solution was gradually cooled down to room temperature, then water and a 5N aqueous sodium hydroxide solution were added, and the mixture was extracted with ethyl acetate. Next, the organic layer was extracted with water and 5N sodium hydroxide aqueous solution, then the obtained aqueous layer was adjusted by 50% sulfuric acid to pH 1. The resulting mixture was extracted with ethyl acetate. The obtained organic layer was concentrated in vacuo. Toluene was added to the concentrated residue which was then concentrated in vacuo to obtain a crude product of the title compound (4.6 g). The compound was used for the next process without purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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